Cas no 861069-54-7 (2-(2,6-dimethoxy-4-methylphenyl)acetonitrile)

2-(2,6-Dimethoxy-4-methylphenyl)acetonitrile is a specialized organic compound featuring a phenyl ring substituted with dimethoxy and methyl groups, coupled with an acetonitrile functional group. This structure lends the compound utility as a versatile intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its dimethoxy and methyl substitutions enhance steric and electronic properties, making it valuable for selective reactions such as nucleophilic substitutions or cyclizations. The nitrile group offers further reactivity for derivatization, including hydrolysis or reduction. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in multi-step synthesis.
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile structure
861069-54-7 structure
Product name:2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
CAS No:861069-54-7
MF:C11H13NO2
MW:191.226423025131
CID:6175537
PubChem ID:149126517

2-(2,6-dimethoxy-4-methylphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
    • EN300-1734796
    • 861069-54-7
    • Inchi: 1S/C11H13NO2/c1-8-6-10(13-2)9(4-5-12)11(7-8)14-3/h6-7H,4H2,1-3H3
    • InChI Key: RAZUUURASVDBTF-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C)C=C(C=1CC#N)OC

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.2Ų

2-(2,6-dimethoxy-4-methylphenyl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1734796-0.5g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
0.5g
$905.0 2023-09-20
Enamine
EN300-1734796-2.5g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
2.5g
$1848.0 2023-09-20
Enamine
EN300-1734796-10.0g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
10g
$4052.0 2023-06-04
Enamine
EN300-1734796-1.0g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
1g
$943.0 2023-06-04
Enamine
EN300-1734796-1g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
1g
$943.0 2023-09-20
Enamine
EN300-1734796-0.25g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
0.25g
$867.0 2023-09-20
Enamine
EN300-1734796-5.0g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
5g
$2732.0 2023-06-04
Enamine
EN300-1734796-5g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
5g
$2732.0 2023-09-20
Enamine
EN300-1734796-10g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
10g
$4052.0 2023-09-20
Enamine
EN300-1734796-0.05g
2-(2,6-dimethoxy-4-methylphenyl)acetonitrile
861069-54-7
0.05g
$792.0 2023-09-20

Additional information on 2-(2,6-dimethoxy-4-methylphenyl)acetonitrile

2-(2,6-Dimethoxy-4-methylphenyl)acetonitrile: A Comprehensive Overview

2-(2,6-Dimethoxy-4-methylphenyl)acetonitrile, also identified by its CAS number 861069-54-7, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenyl ring substituted with methoxy and methyl groups with an acetonitrile functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The phenyl ring in 2-(2,6-dimethoxy-4-methylphenyl)acetonitrile is a key structural feature. The methoxy groups at the 2 and 6 positions of the ring contribute to its electronic properties, while the methyl group at the 4 position adds steric bulk. These substituents influence the molecule's reactivity and solubility, making it suitable for use in diverse chemical reactions. The acetonitrile group further enhances its functionality, enabling it to participate in nucleophilic substitutions and other transformations commonly employed in organic synthesis.

Recent studies have highlighted the potential of 2-(2,6-dimethoxy-4-methylphenyl)acetonitrile as a precursor in drug development. Researchers have explored its role in synthesizing bioactive compounds with potential therapeutic applications. For instance, modifications to the phenyl ring or the acetonitrile group have led to derivatives that exhibit promising anti-inflammatory and antioxidant properties. These findings underscore the importance of this compound as a building block in medicinal chemistry.

In addition to its role in drug discovery, CAS No. 861069-54-7 has found applications in materials science. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. Recent advancements in this area have demonstrated its potential in catalysis and sensor development, where its electronic properties play a critical role.

The synthesis of 2-(2,6-dimethoxy-4-methylphenyl)acetonitrile typically involves multi-step organic reactions. A common approach includes the substitution of a suitable precursor with methoxy and methyl groups followed by the introduction of the acetonitrile moiety. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.

From an environmental perspective, understanding the degradation pathways of CAS No. 861069-54-7 is crucial for assessing its ecological impact. Studies have shown that under certain conditions, this compound undergoes biodegradation through enzymatic mechanisms. This knowledge is essential for ensuring sustainable practices in its production and use.

In conclusion, 2-(2,6-dimethoxy-4-methylphenyl)acetonitrile (CAS No. 861069-54-7) stands out as a multifunctional compound with wide-ranging applications across various scientific disciplines. Its unique structure and reactivity continue to drive innovative research, positioning it as a key molecule in contemporary chemical research.

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